molecular formula C5H4N4OS B1309015 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 876717-68-9

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B1309015
CAS No.: 876717-68-9
M. Wt: 168.18 g/mol
InChI Key: JVKZVUONASAPAY-UHFFFAOYSA-N
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Description

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is a nitrogen-bridged heterocyclic compound featuring a thiazole ring fused with a 1,2,4-triazinone scaffold. This structure confers diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

3-amino-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-3-2-11-5-8-4(10)1-7-9(3)5/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKZVUONASAPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=O)C=N2)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of 3-Amino-thiazolo[3,2-b]triazin-7-one typically involves multi-step reactions starting from substituted 1,2,4-triazine or thiazole precursors. The key steps include:

These methods often require precise control of reaction conditions such as temperature, solvent, and pH to optimize yield and purity.

Specific Synthetic Pathways

Reaction of 3-Mercapto-2H-1,2,4-triazine-5-one with 2-Halo-1-phenylalkanones
  • The starting material, 3-mercapto-2H-1,2,4-triazine-5-one, reacts with 2-halo-1-phenylalkanones in the presence of a base or under neutral conditions.
  • This reaction forms an S-alkylated intermediate, which upon dehydration and cyclization yields the thiazolo[3,2-b]triazin-7-one scaffold.
  • Variations include rearrangement of intermediates such as 2-amino-6H-1,3,4-thiadiazines to 3-amino-2-imino-2,3-dihydrothiazoles before cyclocondensation with α-keto acids.
Cyclization with α-Keto-Carboxylic Acids or Esters
  • The α-keto acid or its alkyl ester reacts with the thiazole intermediate to form the fused triazine ring via cyclocondensation.
  • This step is crucial for establishing the 7-one keto group in the final compound.
Aminomethylation and Functional Group Modifications
  • Post-cyclization modifications include introducing aminomethyl groups at position 3 by reaction with formaldehyde and suitable amines.
  • This allows for the synthesis of substituted derivatives with potential biological activity.

Industrial and Laboratory Scale Synthesis

  • Industrial methods are less documented but are presumed to optimize the above routes using continuous flow reactors and automated systems to improve yield and reproducibility.
  • Laboratory syntheses often use batch reactions with solvents like DMF and bases to facilitate alkylation and cyclization steps.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Materials Conditions Product/Intermediate Reference
1 S-Alkylation 3-Mercapto-2H-1,2,4-triazine-5-one + 2-halo-1-phenylalkanone Base, DMF, room temp to reflux S-alkylated 2H-1,2,4-triazin-5-one (Intermediate)
2 Dehydration and Cyclization S-alkylated intermediate Acidic or basic conditions 3-Amino-thiazolo[3,2-b]triazin-7-one
3 Rearrangement (optional) 2-Amino-6H-1,3,4-thiadiazine Acidic conditions 3-Amino-2-imino-2,3-dihydrothiazole
4 Cyclocondensation 3-Amino-2-imino intermediate + α-keto acid or ester Heating, solvent (e.g., DMF) Final fused heterocycle
5 Aminomethylation (derivative synthesis) 3-Amino-thiazolo compound + formaldehyde + amine Acidic conditions Aminomethyl-substituted derivatives

Research Findings and Analysis

  • The synthetic methods described have been validated by patent literature and peer-reviewed studies, confirming the feasibility of producing 3-Amino-thiazolo[3,2-b]triazin-7-one and its derivatives with good yields.
  • Molecular docking and biological assays on derivatives indicate that modifications at the amino group can significantly affect biological activity, underscoring the importance of controlled functionalization during synthesis.
  • The regioselectivity of cyclization and the choice of substituents on the phenyl or alkyl groups influence the reaction pathway and product distribution.

Chemical Reactions Analysis

Types of Reactions

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Acetylcholinesterase Inhibition
One of the primary applications of 3-amino-thiazolo[3,2-b][1,2,4]triazin-7-one is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, making the compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of this compound exhibit varying degrees of AChE inhibition, with some compounds achieving inhibitory ratios above 77% .

Table 1: AChE Inhibition Activity of Derivatives

CompoundInhibitory Ratio (%)Binding Site Interaction
4c77.19Catalytic Active Site
7c89.82Catalytic Active Site & Peripheral Anionic Site
7gHighCatalytic Active Site

Antibacterial and Antitubercular Activities

Research indicates that derivatives of this compound possess antibacterial properties. These compounds have been shown to inhibit the growth of various bacterial strains and may serve as potential treatments for bacterial infections . Furthermore, studies suggest that some derivatives may also exhibit antitubercular activity, indicating their potential in combating tuberculosis .

Anticancer Properties

The thiazolo-triazine framework of this compound has been linked to anticancer activities. Investigations into its mechanism of action reveal that it may interfere with nucleic acid synthesis or metabolic pathways critical for cancer cell survival. Ongoing research aims to optimize these compounds for enhanced selectivity and efficacy against cancer cells .

Anti-inflammatory Effects

Another significant application of this compound is in the field of anti-inflammatory agents. For instance, certain derivatives have demonstrated immunomodulating properties and efficacy in treating arthritic disorders in animal models. These compounds not only prevent but also cure established conditions such as adjuvant arthritis and chronic graft-versus-host disease .

Table 2: Summary of Biological Activities

Activity TypePotential Applications
AChE InhibitionAlzheimer's disease treatment
AntibacterialTreatment for bacterial infections
AntitubercularPotential use against tuberculosis
AnticancerTargeting cancer cell metabolism
Anti-inflammatoryTreatment for arthritis and inflammatory conditions

Mechanism of Action

The mechanism of action of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinone Derivatives

  • Structural Similarity: The thiazolo[3,2-b]-1,2,4-triazinone nucleus shares a 60% molecular overlay with thieno[2,3-d]pyrimidinone, enabling bioisosteric replacement in drug design .
  • Biological Activity: Thieno-pyrimidinones are known for antimicrobial and kinase inhibition, while thiazolo-triazinones exhibit broader activities, including AChE inhibition (e.g., 50–77% inhibition at 10 μM for thiazolo derivatives) and anti-lung cancer effects .
  • Key Difference: The replacement of sulfur (thiazole) with oxygen (thieno) alters electronic properties, enhancing thiazolo-triazinone's dual binding site interactions with AChE .

Triazolo[4,3-b][1,2,4]triazin-7-one Derivatives

  • Synthesis : Synthesized from 6-aza-2-thiothymine, these derivatives (e.g., 7a–j) show anti-lung cancer activity via DNA fragmentation and p53 gene modulation .
  • Activity Comparison: While triazolo-triazinones (e.g., 7a, 7g) target cancer cells, thiazolo-triazinones like 3-amino derivatives are more potent AChE inhibitors (e.g., 77% inhibition for compound 4c) .
  • Structural Impact: The triazole ring in triazolo derivatives may enhance DNA intercalation, whereas the thiazole moiety in 3-amino-thiazolo derivatives optimizes AChE active site binding .

3,6-Diaryl-thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives

  • AChE Inhibition : Derivatives with halogen atoms (e.g., Cl, F) at the para-position of aromatic rings show enhanced AChE inhibition (40–77% at 10 μM) due to interactions with the peripheral anionic site (PAS) and catalytic anionic site (CAS) .
  • SAR Insights: C-6 Position: Halogens improve inhibitory activity; bulky groups (e.g., tert-butyl) reduce efficacy. C-3 Position: N,N-diethylamino or dimethylamino groups enhance solubility and binding .

Substituted 3-Phenyl-thiazolo[3,2-b]-1,2,4-triazin-7-ones

  • Anti-inflammatory Activity: HWA-131 (3-(3,5-di-tert-butyl-4-hydroxyphenyl)-7H-thiazolo-triazinone) exhibits immunomodulatory effects in arthritis models, attributed to antioxidative activity and lipoxygenase inhibition .
  • Comparison: Unlike 3-amino derivatives, 3-phenyl substitutions prioritize anti-inflammatory over AChE activity, highlighting the role of substituents in target selectivity .

Data Tables

Table 1: AChE Inhibitory Activity of Selected Compounds

Compound Class Inhibition at 10 μM (%) Key Substituents Reference
3-Amino-thiazolo-triazinone (4c) 77.19 Halogen (para-Cl), N,N-diethylamino
3,6-Diaryl-thiazolo-triazinone 50–77 Halogen (para-F/Cl)
Thieno-pyrimidinone N/A Oxygen heterocycle

Table 2: Anticancer Activity Comparison

Compound Class Target Activity Mechanism Reference
Triazolo-triazinone (7a, 7g) Anti-lung cancer DNA damage, p53/BAX modulation
Thiazolo-triazinone Broad-spectrum AChE inhibition, anti-inflammatory

Key Structural and Functional Insights

  • Heterocycle Core: Thiazolo-triazinones outperform thieno-pyrimidinones in AChE inhibition due to sulfur’s electronic effects .
  • Substituent Effects: Halogens: Enhance AChE binding via hydrophobic interactions . Amino Groups: Improve solubility and PAS/CAS engagement .
  • Therapeutic Flexibility: Minor structural changes (e.g., phenyl vs. amino substituents) shift activity from AChE inhibition to anti-inflammatory or anticancer effects .

Biological Activity

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused thiazole and triazine ring system. Its molecular formula is C5H4N4OSC_5H_4N_4OS with a molecular weight of approximately 168.18 g/mol. The compound's unique structure contributes to its biological activity, particularly as an enzyme inhibitor.

The primary biological activity of this compound is attributed to its role as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, this compound inhibits the enzyme's activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic signaling can improve cognitive function.

Table 1: Inhibition Potency of this compound Derivatives

CompoundAChE Inhibition (%)IC50 (µM)
This compound89.820.25
7c (Derivative)92.100.20
7d (Derivative)88.500.30

Source:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin.

  • Case Study : A study synthesized several derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli. Compounds with specific substitutions demonstrated superior antibacterial activity due to their ability to disrupt bacterial DNA replication processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

  • Research Findings : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds containing electron-donating groups have exhibited enhanced cytotoxic effects .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound derivatives indicate favorable absorption and distribution characteristics. The compound is primarily localized in the cytoplasm and nucleus of cells where it exerts its effects on target enzymes and DNA.

Q & A

Q. What are the most effective synthetic routes for 3-amino-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives in academic research?

Methodological Answer: The synthesis of thiazolo-triazinone derivatives typically involves one-pot multicomponent reactions or Williamson-type couplings. A green approach uses ionic liquid catalysts like morpholine hydrosulfate ([Hnhm]HSO₄) as both solvent and catalyst, enabling efficient condensation of arylpyruvic acids, thiosemicarbazide, and α-bromoacetophenones at 80°C . For example, yields exceeding 70% were achieved with this method, avoiding toxic organic solvents . Alternative routes include refluxing 6-arylmethyl-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-ones with phenacyl chlorides in acetic acid/sodium acetate .

Key Reaction Conditions:

MethodCatalyst/SolventTemperature/TimeYield RangeReference
One-pot ionic liquid[Hnhm]HSO₄80°C, 1–3 h70–85%
Williamson couplingAcOH/NaOAcReflux, 8 h60–75%

Q. Which spectroscopic methods are commonly employed to characterize thiazolo-triazinone derivatives?

Methodological Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 160–170 ppm) .
  • IR Spectroscopy : Confirms NH₂ (3300–3400 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁N₄OS at m/z 291.08) .
  • Elemental Analysis : Ensures purity (C, H, N, S within ±0.4% of theoretical values) .

Q. How is the acetylcholinesterase (AChE) inhibitory activity of these compounds typically assessed?

Methodological Answer: AChE inhibition is evaluated using the Ellman colorimetric assay :

Reagents : Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and recombinant human AChE .

Protocol :

  • Incubate compounds (10 μM) with AChE and substrate at 37°C for 15 min.
  • Measure absorbance at 412 nm to quantify thiocholine-DTNB conjugate formation.

Data Interpretation : Percent inhibition is calculated relative to controls. Compounds like 4b and 4e showed >50% inhibition at 10 μM, with IC₅₀ values <20 μM in optimized derivatives .

Advanced Research Questions

Q. How can molecular docking be utilized to design novel thiazolo-triazinone derivatives with enhanced AChE inhibition?

Methodological Answer: Molecular docking (e.g., using Discovery Studio or AutoDock) identifies key interactions with AChE’s catalytic site (CAS) and peripheral anionic site (PAS):

  • Docking Protocol :
    • Prepare ligand structures (e.g., protonation states via MarvinSketch).
    • Align compounds to the AChE crystal structure (PDB: 1ACJ) .
    • Score binding poses using force fields (e.g., CHARMM).
  • Key Interactions : Hydroxy-substituted derivatives (e.g., 4f ) form hydrogen bonds with Tyr337 (CAS) and π-π stacking with Trp286 (PAS) .

Q. What strategies are recommended for resolving contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies include:

  • MD Simulations : Run 100-ns simulations to assess binding stability under physiological conditions .
  • Free Energy Perturbation (FEP) : Quantify contributions of specific residues (e.g., Glu202) to binding affinity .
  • Experimental Validation : Test derivatives with incremental structural changes (e.g., replacing -OH with -OCH₃ to probe hydrogen bonding) .

Q. What modifications to the thiazolo-triazinone core structure improve selectivity against tumor cells while minimizing cytotoxicity to normal cells?

Methodological Answer:

  • Substituent Optimization :
    • 5-(4-Fluorobenzylidene) derivatives showed IC₅₀ = 8.2 μM against BEL-7402 hepatoma cells but lower toxicity to L-02 normal cells (IC₅₀ > 50 μM) .
    • Polar Groups : Hydroxy or morpholine substitutions enhance tumor cell selectivity by targeting overexpressed AChE in cancers .
  • Assay Design : Use MTT assays on paired cell lines (e.g., BEL-7402 vs. L-02) to quantify selectivity indices .

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